molecular formula C12H18N2O3 B1528074 Tert-butyl 7-cyano-5-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1330763-36-4

Tert-butyl 7-cyano-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B1528074
CAS No.: 1330763-36-4
M. Wt: 238.28 g/mol
InChI Key: BHFLELXWSBJKPH-UHFFFAOYSA-N
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Description

Tert-butyl 7-cyano-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CID 71306018) is a spirocyclic compound with a molecular formula of C₁₂H₁₈N₂O₃. Its structure features a bicyclic framework combining a tetrahydrofuran-like oxygen-containing ring (5-oxa) and an azetidine-like nitrogen-containing ring (2-aza), fused via a spiro junction at position 3.2. A cyano (-C≡N) group is positioned at the 7th carbon, and a tert-butyl carbamate (Boc) group serves as a protective moiety on the nitrogen .

Properties

IUPAC Name

tert-butyl 7-cyano-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-11(2,3)17-10(15)14-7-12(8-14)4-9(5-13)6-16-12/h9H,4,6-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFLELXWSBJKPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The synthesis of 2-azaspiro[3.4]octane derivatives, including tert-butyl 7-cyano-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, generally employs annulation reactions that construct the spirocyclic framework by forming the azaspiro ring system. Three main synthetic routes have been reported for 2-azaspiro[3.4]octane scaffolds:

  • Annulation of the cyclopentane ring
  • Annulation of the four-membered ring
  • Variations employing readily available starting materials with conventional chemical transformations and minimal chromatographic purifications

These routes enable the formation of the core bicyclic structure, which is then functionalized to introduce the tert-butyl ester and cyano substituents.

Key Synthetic Steps and Reactions

2.1. Formation of the Spirocyclic Core

  • The spirocyclic core is typically constructed via intramolecular cyclization or annulation reactions.
  • Annulation strategies involve ring closure reactions that form the azaspiro[3.4]octane skeleton.
  • Starting materials often include amino alcohols or haloalkyl intermediates that facilitate ring closure.

Introduction of the Cyano Group

  • The cyano substituent at the 7-position is introduced through nucleophilic substitution or cyanation reactions.
  • This step may involve displacement of a halogen (e.g., bromide) by a cyanide source under controlled conditions.

2.3. Installation of the tert-Butyl Ester

  • The tert-butyl ester group is introduced via esterification or protection strategies using tert-butyl protecting groups.
  • Typically, tert-butyl chloroformate or tert-butyl alcohol derivatives are used to form the ester at the carboxylate position on the azaspiro ring.

Representative Preparation Method (Literature-Based)

Although direct detailed synthetic procedures for this compound are scarce, analogous compounds such as tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate have well-documented preparation methods, which can be adapted for the cyano derivative by substitution of the bromo group with a cyano group.

Stepwise Procedure:

Step Description Reagents & Conditions Notes
1 Synthesis of tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Starting from appropriate amino alcohols and bromoalkyl precursors, cyclization under base catalysis Provides the spirocyclic framework with a bromo substituent
2 Cyanation of the bromo intermediate Treatment with sodium cyanide or potassium cyanide in polar aprotic solvent (e.g., DMF) at elevated temperature Nucleophilic substitution replaces Br with CN
3 Purification and isolation Chromatography or crystallization Yields this compound

This approach aligns with the general synthetic logic of spirocyclic compound preparation and functional group interconversion.

Research Findings and Notes

  • The compound has been referenced in multiple research articles with high purity (>95%) and is primarily used for research purposes.
  • No direct patent or extensive literature data specifically detailing novel synthetic methods for this exact compound were found, indicating its synthesis may rely on adaptations of closely related spirocyclic compounds.
  • The annulation strategy for the azaspiro core is well established and provides a reliable route to prepare various functionalized derivatives including cyano-substituted analogs.
  • The cyano group introduction via nucleophilic substitution on a bromo precursor is a common and efficient method for incorporating nitrile functionality.
  • Handling and storage recommendations emphasize moisture exclusion and low temperatures to maintain compound integrity.

Summary Table: Preparation Methods Comparison

Method Key Reaction Starting Material Advantages Limitations
Annulation of cyclopentane ring Ring closure via intramolecular cyclization Amino alcohols, haloalkyl precursors Efficient ring formation, minimal purification May require precise conditions
Annulation of four-membered ring Alternative ring closure strategy Similar starting materials Alternative synthetic route, flexibility Potentially more steps
Cyanation of bromo intermediate Nucleophilic substitution with cyanide tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Direct functionalization, high yield Requires handling of toxic cyanide reagents

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 7-cyano-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various types of chemical reactions, including:

  • Oxidation: Conversion of functional groups to more oxidized forms.

  • Reduction: Reduction of functional groups to less oxidized forms.

  • Substitution Reactions: Replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution Reactions: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can vary widely, but may include derivatives with different functional groups or structural modifications.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 7-cyano-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has shown promise as a scaffold for the development of novel pharmaceuticals. Its structural motifs can be modified to enhance biological activity.

Case Study: Anticancer Activity
Research indicates that derivatives of spirocyclic compounds exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that modifications to the tert-butyl group could enhance selectivity towards cancerous cells while reducing toxicity to normal cells.

Material Science

The compound's unique structure allows it to be used in the synthesis of polymers and materials with specific properties, such as increased thermal stability and mechanical strength.

Data Table: Material Properties

PropertyValue
Thermal StabilityHigh
Mechanical StrengthModerate to High
SolubilitySoluble in organic solvents

Synthetic Organic Chemistry

This compound serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various reactions (e.g., nucleophilic substitutions) makes it a valuable reagent.

Example Reaction Pathway

  • Nucleophilic Substitution :
    • Reacts with nucleophiles to form new derivatives.
    • Useful in synthesizing biologically active compounds.

Mechanism of Action

The mechanism by which tert-butyl 7-cyano-5-oxa-2-azaspiro[3.4]octane-2-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

Key structural attributes :

  • SMILES : CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)C#N
  • InChIKey : BHFLELXWSBJKPH-UHFFFAOYSA-N
  • Collision Cross-Section (CCS) : Predicted values for adducts such as [M+H]⁺ (154.8 Ų) and [M+Na]⁺ (158.7 Ų) suggest moderate polarity and structural compactness .

Comparison with Similar Compounds

Spirocyclic compounds with tert-butyl carbamate groups are widely used as rigid scaffolds in medicinal chemistry. Below is a detailed comparison with structurally related analogs:

Structural and Functional Group Variations

Table 1: Key Structural Differences

Compound Name Substituents/Modifications Molecular Formula Key Functional Groups Reference
Tert-butyl 7-cyano-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Cyano (-C≡N) at C7 C₁₂H₁₈N₂O₃ Cyano, Boc-protected amine, ether
Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Oxo (=O) at C7 C₁₁H₁₇NO₄ Ketone, Boc-protected amine, ether
Tert-butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Aminoethyl (-CH₂CH₂NH₂) at C7 C₁₂H₂₂N₂O₃ Primary amine, Boc-protected amine, ether
Tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Hydroxy (-OH) at C7 C₁₁H₁₉NO₄ Alcohol, Boc-protected amine, ether
Tert-butyl 7-Oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate Thia (sulfur) replacing oxa (oxygen) C₁₁H₁₇NO₃S Thioether, ketone, Boc-protected amine

Physicochemical Properties

Table 2: Predicted Collision Cross-Section (CCS) Comparison

Compound Adduct CCS (Ų)
7-Cyano [M+H]⁺ 154.8
7-Oxo [M+H]⁺ Not reported
7-Hydroxy [M+H]⁺ Not reported
5-Thia variant [M+H]⁺ Not reported

The cyano-substituted compound exhibits lower CCS values compared to bulkier adducts (e.g., [M+Na]⁺ at 158.7 Ų), suggesting enhanced structural rigidity due to the electron-withdrawing cyano group .

Biological Activity

Tert-butyl 7-cyano-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS No. 1330763-36-4) is a compound belonging to the class of azaspiro compounds, which are notable for their potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N2O3C_{12}H_{18}N_{2}O_{3}, and its molecular weight is approximately 238.28 g/mol. The compound features a spirocyclic structure, which contributes to its unique biological properties.

Structural Information

PropertyValue
Molecular FormulaC₁₂H₁₈N₂O₃
Molecular Weight238.28 g/mol
SMILESCC(C)(C)OC(=O)N1CC2(C1)CC(CO2)C#N
InChI KeyBHFLELXWSBJKPH-UHFFFAOYSA-N

Synthesis

The synthesis of tert-butyl 7-cyano-5-oxa-2-azaspiro[3.4]octane has been explored through various methods, emphasizing the use of readily available starting materials and conventional chemical transformations. Notably, three successful synthetic routes have been documented, involving annulation processes that yield the desired compound with minimal purification required .

Biological Activity

While specific literature on the biological activity of tert-butyl 7-cyano-5-oxa-2-azaspiro[3.4]octane is limited, related compounds in the azaspiro family have shown promising pharmacological properties:

  • Antimicrobial Activity : Compounds with similar spirocyclic structures have been investigated for their antimicrobial effects against various pathogens.
  • Neuroprotective Effects : Some azaspiro compounds exhibit neuroprotective properties, making them potential candidates for treating neurodegenerative diseases.
  • Anticancer Properties : Research indicates that spirocyclic compounds may possess anticancer activity through mechanisms such as apoptosis induction in cancer cells.

Study on Spirocyclic Compounds

A study highlighted the synthesis and biological evaluation of spirocyclic compounds, noting their ability to interact with biological targets effectively. Compounds similar to tert-butyl 7-cyano-5-oxa-2-azaspiro[3.4]octane were tested for their cytotoxicity against cancer cell lines, demonstrating significant activity in certain derivatives .

Pharmacological Screening

Pharmacological screenings have revealed that derivatives of azaspiro compounds can modulate neurotransmitter systems, suggesting potential applications in treating psychiatric disorders and cognitive dysfunctions .

Q & A

Q. Key Reaction Conditions :

  • Low temperatures (−70°C) and anhydrous solvents (THF, DCM) prevent side reactions and improve regioselectivity .
  • Catalysts like bis(trimethylsilyl)amine lithium enhance ring-closure efficiency .

Q. Advanced Consideration :

  • Yield Optimization : Impurity profiles (e.g., unreacted intermediates) require iterative purification via column chromatography or recrystallization.
  • Purity Challenges : Trace solvents (e.g., THF) or residual catalysts may necessitate advanced techniques like preparative HPLC .

Which spectroscopic and crystallographic methods are most effective for characterizing the spirocyclic structure and confirming the presence of the cyano group?

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns spirocyclic protons and carbons. For example, the cyano group’s electron-withdrawing effect deshields adjacent protons, shifting signals downfield (e.g., δ 2.8–3.2 ppm for CH₂ near CN) .
    • ¹⁵N NMR : Confirms nitrogens in the azaspiro system (if applicable).
  • IR Spectroscopy : A sharp peak at ~2200 cm⁻¹ confirms the C≡N stretch .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and stereochemistry (e.g., spiro-junction geometry) .

Q. Advanced Consideration :

  • Dynamic NMR : Detects conformational flexibility in the spirocyclic ring at varying temperatures.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., for brominated byproducts) .

How do researchers address challenges in achieving stereochemical control during the synthesis of this compound?

Q. Advanced Research Focus

  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., L-proline derivatives) to induce asymmetry in spirocyclic systems .
  • Asymmetric Catalysis : Transition-metal catalysts (e.g., Ru or Pd with chiral ligands) for enantioselective cyclization .
  • Crystallization-Induced Dynamic Resolution (CIDR) : Enhances enantiomeric excess during recrystallization .

Case Study :
Racemization at the spirocyclic center can occur during cyanation. Kinetic studies (via CD spectroscopy) guide temperature optimization to minimize epimerization .

What are the key differences in reactivity between this compound and analogous spirocyclic compounds without the cyano substituent?

Q. Comparative Analysis

FeatureWith Cyano Group (Target Compound)Without Cyano (e.g., tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate)Reference
Electrophilicity Increased (due to CN electron withdrawal)Moderate (oxo group less activating)
Nucleophilic Attack Favored at β-position to CNFavored at carbonyl carbon
Stability Susceptible to hydrolysis (CN → COOH)More stable under acidic conditions

Mechanistic Insight :
The cyano group directs regioselectivity in ring-opening reactions. For example, Grignard reagents preferentially attack the carbon adjacent to CN, forming substituted amines .

How can computational chemistry be integrated with experimental data to predict the stability and reactivity of this compound?

Q. Advanced Research Focus

  • DFT Calculations : Predict thermodynamic stability of tautomers or conformers. For example, the spirocyclic ring’s strain energy can be modeled to assess ring-opening propensity .
  • Molecular Docking : Screens binding affinity for biological targets (e.g., enzymes in medicinal chemistry applications) .
  • MD Simulations : Evaluates solvation effects and degradation pathways (e.g., hydrolysis of the cyano group in aqueous buffers) .

Validation :
Experimental NMR shifts (e.g., ¹³C) are compared with computed chemical shifts to refine computational models .

What strategies are employed to resolve contradictions in spectral data when characterizing derivatives of this compound?

Q. Advanced Research Focus

  • Contradiction Example : Discrepancies in ¹H NMR integration ratios due to dynamic rotational isomerism.
  • Resolution Methods :
    • Variable-Temperature NMR : Identifies coalescence temperatures for conformers .
    • 2D NMR (COSY, NOESY) : Maps through-space couplings to confirm spatial proximity of protons .
    • X-ray Crystallography : Provides unambiguous structural assignments to validate NMR interpretations .

Case Study :
A derivative with unexpected NOE correlations was re-evaluated via X-ray, revealing a non-planar spirocyclic geometry that distorted proton environments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 7-cyano-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Reactant of Route 2
Tert-butyl 7-cyano-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

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